molecular formula C8H9NO2 B054687 3-Cyclobutylisoxazole-5-carbaldehyde CAS No. 121604-60-2

3-Cyclobutylisoxazole-5-carbaldehyde

Cat. No.: B054687
CAS No.: 121604-60-2
M. Wt: 151.16 g/mol
InChI Key: QYGRFWYIAYZBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclobutylisoxazole-5-carbaldehyde (CIC) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. CIC is a heterocyclic compound that contains both a cyclobutane and an isoxazole ring. It is widely used in the synthesis of various organic compounds and has a wide range of applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-Cyclobutylisoxazole-5-carbaldehyde is not fully understood, but it is believed to act as a reactive intermediate in the synthesis of various organic compounds. This compound has also been shown to have a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. It is believed that this compound exerts its biological activity by interfering with various cellular processes, including DNA replication and protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. This compound has also been shown to have antitumor properties, inhibiting the growth of various cancer cell lines, including breast cancer and lung cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Cyclobutylisoxazole-5-carbaldehyde in lab experiments is its versatility. This compound can be easily synthesized and has a wide range of applications in the field of medicinal chemistry. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on various cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of 3-Cyclobutylisoxazole-5-carbaldehyde in scientific research. One area of research is the development of new isoxazole derivatives with improved biological activity. Another area of research is the use of this compound as a building block in the synthesis of new materials with unique properties. Additionally, the potential use of this compound as a therapeutic agent for the treatment of various diseases, including cancer, is an area of active research.
Conclusion:
In conclusion, this compound is a versatile compound that has a wide range of applications in the field of medicinal chemistry. Its unique properties make it an attractive building block for the synthesis of various organic compounds. This compound has also been shown to have a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. While there are limitations to its use in lab experiments, the potential future directions for the use of this compound in scientific research are promising.

Synthesis Methods

The synthesis of 3-Cyclobutylisoxazole-5-carbaldehyde involves the reaction of cyclobutanone with hydroxylamine hydrochloride in the presence of sodium acetate. This reaction produces the intermediate cyclobutanone oxime, which is then treated with acetic anhydride to form this compound. The reaction scheme for the synthesis of this compound is shown below:

Scientific Research Applications

3-Cyclobutylisoxazole-5-carbaldehyde has been extensively used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. This compound has also been used as a reagent in the preparation of isoxazole derivatives, which have been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Properties

121604-60-2

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

3-cyclobutyl-1,2-oxazole-5-carbaldehyde

InChI

InChI=1S/C8H9NO2/c10-5-7-4-8(9-11-7)6-2-1-3-6/h4-6H,1-3H2

InChI Key

QYGRFWYIAYZBFX-UHFFFAOYSA-N

SMILES

C1CC(C1)C2=NOC(=C2)C=O

Canonical SMILES

C1CC(C1)C2=NOC(=C2)C=O

synonyms

5-Isoxazolecarboxaldehyde, 3-cyclobutyl- (9CI)

Origin of Product

United States

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